

Application Note: HPLC and LC/MS Analysis of beta-D-Glucopyranosylamine

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Compound of Interest

Compound Name: *beta-D-Glucopyranosylamine*

Cat. No.: B112949

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Beta-D-glucopyranosylamine is a monosaccharide derivative with potential significance in various biological processes and as a synthetic intermediate in drug development. Accurate and robust analytical methods are crucial for its quantification and characterization in different matrices. This application note provides detailed protocols for the analysis of **beta-D-glucopyranosylamine** using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC/MS). The described methods offer a starting point for researchers to develop and validate analytical procedures tailored to their specific needs.

Physicochemical Properties

Property	Value
Chemical Formula	C ₆ H ₁₃ NO ₅
Molecular Weight	179.17 g/mol [1] [2] [3]
CAS Number	7284-37-9 [1] [2]
Appearance	White to off-white powder
Solubility	Soluble in water

HPLC Analysis Protocol

This protocol outlines a Hydrophilic Interaction Liquid Chromatography (HILIC) method, which is well-suited for the retention and separation of polar compounds like **beta-D-glucopyranosylamine** without the need for derivatization.

Experimental Protocol: HILIC-HPLC-UV

- Instrumentation:

- HPLC system with a quaternary or binary pump
- Autosampler
- Column thermostat
- UV-Vis or Diode Array Detector (DAD)

- Chromatographic Conditions:

- Column: HILIC Column (e.g., ZIC-HILIC, 150 mm x 4.6 mm, 5 μ m)
- Mobile Phase A: 10 mM Ammonium Formate in Water, pH 4.5
- Mobile Phase B: Acetonitrile
- Gradient:

Time (min)	%B
0.0	90
15.0	60
15.1	90

| 20.0 | 90 |

- Flow Rate: 1.0 mL/min

- Column Temperature: 35°C
- Injection Volume: 10 µL
- Detection: 195 nm
- Standard and Sample Preparation:
 - Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of **beta-D-glucopyranosylamine** reference standard and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water.
 - Working Standards: Prepare a series of working standards by diluting the stock solution with the 50:50 acetonitrile/water mixture to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
 - Sample Preparation: The sample preparation will be matrix-dependent. A general approach for aqueous samples involves dilution with acetonitrile to match the initial mobile phase composition, followed by filtration through a 0.22 µm syringe filter.

Expected Quantitative Data (Representative)

Parameter	Value
Retention Time	~7.5 min
Linearity (r^2)	>0.999 (1-100 µg/mL)
Limit of Detection (LOD)	0.5 µg/mL
Limit of Quantification (LOQ)	1.5 µg/mL
Precision (%RSD)	< 2%
Accuracy (% Recovery)	98-102%

LC/MS Analysis Protocol

For higher sensitivity and selectivity, an LC/MS method is recommended. This protocol utilizes a HILIC separation coupled with a triple quadrupole mass spectrometer for quantitative

analysis.

Experimental Protocol: HILIC-LC/MS/MS

- Instrumentation:

- UHPLC or HPLC system
- Autosampler
- Column thermostat
- Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source

- Chromatographic Conditions:

- Column: HILIC Column (e.g., Acquity UPLC BEH HILIC, 100 mm x 2.1 mm, 1.7 μ m)
- Mobile Phase A: 0.1% Formic Acid in Water
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile

- Gradient:

Time (min)	%B
0.0	95
5.0	50
5.1	95

| 8.0 | 95 |

- Flow Rate: 0.4 mL/min
- Column Temperature: 40°C
- Injection Volume: 5 μ L

- Mass Spectrometry Conditions:

- Ionization Mode: Positive Electrospray Ionization (ESI+)
- Capillary Voltage: 3.5 kV
- Source Temperature: 150°C
- Desolvation Temperature: 400°C
- Desolvation Gas Flow: 800 L/hr
- Cone Gas Flow: 50 L/hr
- Scan Mode: Multiple Reaction Monitoring (MRM)
- MRM Transition:
 - Precursor Ion (Q1): m/z 180.1 (M+H)⁺
 - Product Ion (Q3): m/z 162.1 (loss of H₂O), m/z 126.1 (cross-ring cleavage) (These are proposed fragments based on typical glycoside fragmentation)

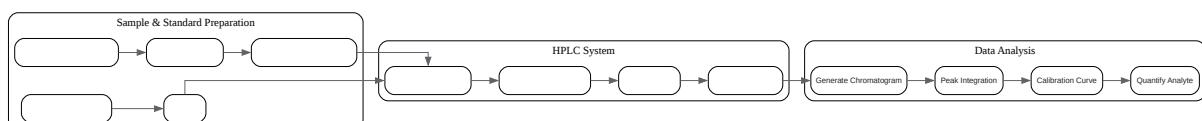
- Standard and Sample Preparation:

- Follow the same procedure as for the HPLC analysis, using LC/MS grade solvents.

Expected Quantitative Data (Representative)

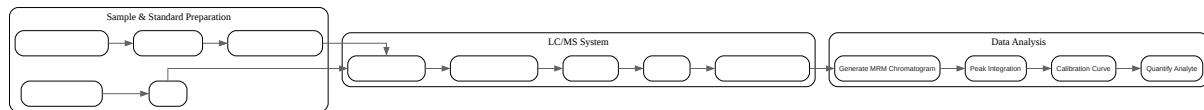
Parameter	Value
Retention Time	~3.2 min
Linearity (r^2)	>0.999 (0.1-100 ng/mL)
Limit of Detection (LOD)	0.05 ng/mL
Limit of Quantification (LOQ)	0.15 ng/mL
Precision (%RSD)	< 5%
Accuracy (% Recovery)	97-103%

Experimental Workflows



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Caption: HPLC-UV Experimental Workflow.



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Caption: LC/MS Experimental Workflow.

Stability Indicating Method Development Considerations

For drug development and quality control, a stability-indicating method is often required. This involves demonstrating that the analytical method can separate the active pharmaceutical ingredient (API) from its degradation products.

Forced Degradation Protocol Outline:

- Prepare Stock Solution: Prepare a stock solution of **beta-D-glucopyranosylamine** at a concentration of 1 mg/mL.
- Stress Conditions:
 - Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at 60°C for 24 hours.
 - Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at 60°C for 24 hours.
 - Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.
 - Thermal Degradation: Expose the solid compound to 105°C for 48 hours.

- Photolytic Degradation: Expose the stock solution to UV light (254 nm) for 24 hours.
- Analysis: Analyze the stressed samples using the developed HPLC or LC/MS method. The method is considered stability-indicating if all degradation product peaks are baseline resolved from the parent peak of **beta-D-glucopyranosylamine**.

Conclusion

The HILIC-based HPLC and LC/MS methods presented in this application note provide a solid foundation for the analysis of **beta-D-glucopyranosylamine**. The LC/MS method, in particular, offers high sensitivity and selectivity, making it suitable for trace-level quantification. Researchers are encouraged to adapt and validate these protocols for their specific applications, including pharmacokinetic studies, metabolic profiling, and quality control of pharmaceutical preparations.

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References

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